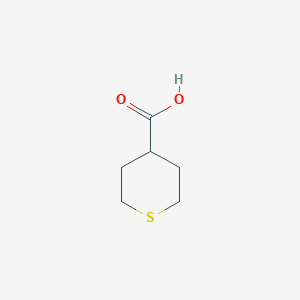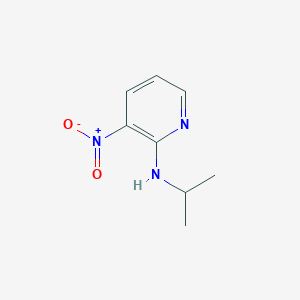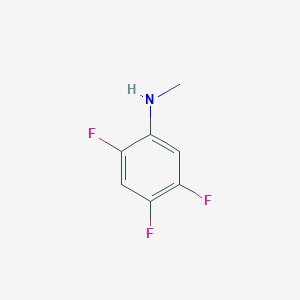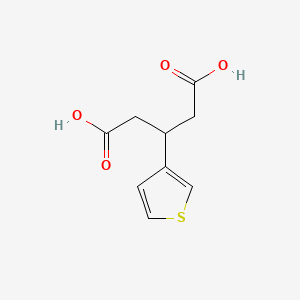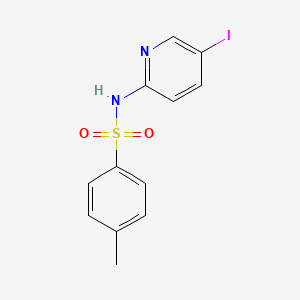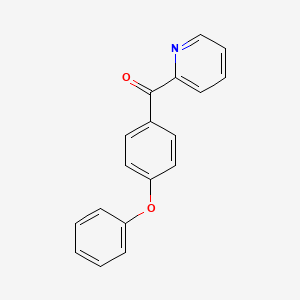
2-(4-苯氧基苯甲酰基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenoxybenzoyl)pyridine is a nitrogen-based heterocyclic compound characterized by a pyridine ring substituted with a 4-phenoxybenzoyl group. This compound has a molecular formula of C18H13NO2 and a molar mass of 275.3 g/mol . It is used in various scientific research fields due to its unique structure and properties.
科学研究应用
2-(4-Phenoxybenzoyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure allows for investigations into its biological activity and potential therapeutic applications.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is used in the development of new materials and as a component in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxybenzoyl)pyridine typically involves the condensation reaction between a pyridine derivative, such as pyridine-2(1H)-one, and a 4-phenoxybenzoyl compound. Various methods can be employed, including traditional organic synthesis or more modern techniques like microwave-assisted reactions.
Industrial Production Methods
Industrial production methods for 2-(4-Phenoxybenzoyl)pyridine are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Phenoxybenzoyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups on the pyridine ring or the phenoxybenzoyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium and organomagnesium compounds for substitution reactions . Oxidation and reduction reactions typically require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
作用机制
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-Phenoxybenzoyl)pyridine include other pyridine derivatives and phenoxybenzoyl-substituted compounds .
Uniqueness
What sets 2-(4-Phenoxybenzoyl)pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(4-phenoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSBRFOPDMCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605190 |
Source


|
| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68549-67-7 |
Source


|
| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
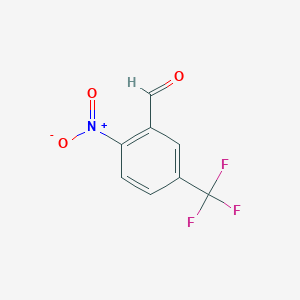

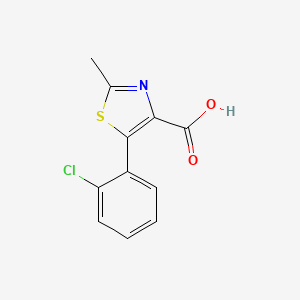
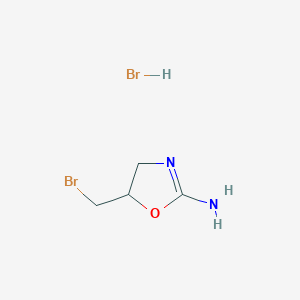
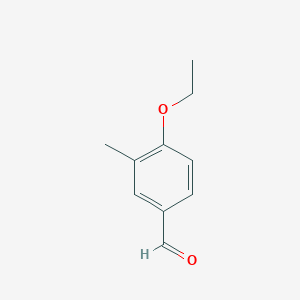
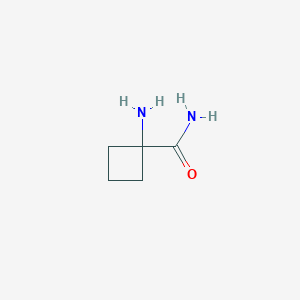
![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)
